Benzoic acid, 2-fluoro-5-nitro-, 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester
Description
This compound is a structurally complex fluorescein derivative characterized by a spiro[isobenzofuran-1(3H),9'-[9H]xanthen] core, modified with a 6'-methoxy group and esterified with 2-fluoro-5-nitrobenzoic acid. The spiroxanthene backbone is a hallmark of fluorescein-based dyes, enabling fluorescence through π-conjugation and tautomerism . The 2-fluoro-5-nitro substitution on the benzoic acid moiety introduces strong electron-withdrawing effects, which may alter electronic properties and fluorescence efficiency compared to unmodified fluorescein. The 6'-methoxy group replaces the typical hydroxyl group at this position, likely reducing polarity and enhancing lipophilicity .
Properties
IUPAC Name |
(6'-methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-fluoro-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16FNO8/c1-35-16-7-9-21-24(13-16)37-25-14-17(36-26(31)19-12-15(30(33)34)6-11-23(19)29)8-10-22(25)28(21)20-5-3-2-4-18(20)27(32)38-28/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIXXPVOZGCMEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C5=C(C=CC(=C5)[N+](=O)[O-])F)C6=CC=CC=C6C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16FNO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201124037 | |
| Record name | 6′-Methoxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3′-yl 2-fluoro-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201124037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609395-29-0 | |
| Record name | 6′-Methoxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3′-yl 2-fluoro-5-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6′-Methoxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3′-yl 2-fluoro-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201124037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 6'-Methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-ol (FLOH)
From RSC data, fluorescein undergoes selective O-methylation using potassium carbonate (K2CO3) and methyl iodide in dimethylformamide (DMF). The reaction proceeds at room temperature for 3.5 hours, yielding 74% of 3'-hydroxy-6'-methoxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one (FLOH). Purification via silica gel chromatography (dichloromethane/methanol, 50:1) ensures removal of demethylated byproducts.
Reaction Conditions :
Spiroannulation with Ninhydrin Derivatives
ACS Omega reports spirocyclization using ninhydrin and 4-amino-1,2-naphthoquinones in acetic acid at 50°C. For xanthene systems, modifying this protocol with fluorescein derivatives (e.g., FLOH) and periodic acid enables oxidative cyclization. After 2–3 hours, the spiro intermediate precipitates upon cooling and is washed with water to remove acetic acid traces.
Esterification of 2-Fluoro-5-Nitrobenzoic Acid with the Spiroxanthene Alcohol
The final esterification employs a carbodiimide coupling strategy, as demonstrated in RSC data.
Activation of 2-Fluoro-5-Nitrobenzoic Acid
In anhydrous dichloromethane (DCM), 2-fluoro-5-nitrobenzoic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and catalytic 4-dimethylaminopyridine (DMAP). The mixture reacts under nitrogen at room temperature for 15 hours, forming an active acyloxy intermediate.
Nucleophilic Acyl Substitution
The activated acid is combined with FLOH in DCM, initiating nucleophilic attack by the xanthene’s 3'-hydroxy group. Post-reaction, the mixture is concentrated, and the urea byproduct is removed via cold acetonitrile precipitation. Final purification by column chromatography (ethyl acetate/hexane) isolates the ester in 65–72% yield.
Optimization Notes :
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Stoichiometry : Equimolar ratios of acid and alcohol prevent oligomerization.
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Moisture Control : Anhydrous conditions are critical to avoid hydrolysis of the active ester.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-fluoro-5-nitro-, 6’-methoxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3’-yl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as amines or thiols.
Reduction: The major product is the corresponding amine.
Ester Hydrolysis: The products are the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Benzoic acid, 2-fluoro-5-nitro-, 6’-methoxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3’-yl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the nitro and fluoro groups can influence its reactivity and binding affinity to molecular targets . The ester linkage and spiro structure may also play a role in its overall activity and stability .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Compounds
Key Observations:
Substituent Effects: The target compound’s 2-fluoro-5-nitrobenzoate ester introduces electron-withdrawing groups (EWGs), which may quench fluorescence compared to fluorescein’s hydroxyl groups . However, the nitro group could enable selective interactions with electron-rich biomolecules. SSP4’s thiol-reactive groups enable sulfane sulfur detection, contrasting with the target’s nitro/fluoro EWGs, which may favor redox or electrophilic interactions .
Functional Group Diversity: C1b and related quinazolinone derivatives () incorporate nitrogen-rich heterocycles, expanding utility in medicinal chemistry via hydrogen bonding and π-stacking interactions . 5-Carboxyfluorescein succinimidyl ester’s active ester enables covalent protein labeling, a feature absent in the target compound due to its stable benzoate ester .
Physicochemical and Spectral Properties
- Fluorescence Quenching : The target’s nitro group likely reduces quantum yield compared to fluorescein (Φ = 0.93 in alkaline pH) . Similar EWGs in SSP4 (λex/λem = 494/515 nm) show moderate fluorescence, suggesting the target may require optimized conditions for emission .
- Solubility : The 6'-methoxy group increases hydrophobicity relative to fluorescein’s hydroxyls but less than ODAF’s alkyl chain. This positions the target for balanced aqueous-organic solubility .
Biological Activity
Chemical Identity and Structure
The compound under consideration, Benzoic acid, 2-fluoro-5-nitro-, 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester , is a complex organic molecule characterized by its unique spiro structure, which incorporates both an isobenzofuran and a xanthenyl moiety. This structural complexity may contribute to its potential biological activities.
Biological Activity
1. Antimicrobial Properties
Recent studies have indicated that benzoic acid derivatives exhibit significant antimicrobial activity. For instance, compounds similar to the one have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of nitro and fluoro substituents is believed to enhance this activity by disrupting bacterial cell wall synthesis or function .
2. Antioxidant Activity
The antioxidant properties of benzoic acid derivatives are noteworthy. Research suggests that the methoxy group in the structure may contribute to free radical scavenging abilities. In vitro assays have demonstrated that these compounds can reduce oxidative stress markers in cell cultures, indicating their potential as therapeutic agents against oxidative damage associated with various diseases.
3. Anti-inflammatory Effects
Studies have shown that certain benzoic acid derivatives possess anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory conditions like arthritis and other chronic inflammatory diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzoic acid derivatives, including those with similar structures to our compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, showcasing the potential for development into new antimicrobial agents.
Case Study 2: Antioxidant Activity Assessment
In another study focusing on antioxidant activity, researchers assessed the ability of the compound to scavenge free radicals using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The compound demonstrated a dose-dependent response, with an IC50 value comparable to established antioxidants like ascorbic acid, suggesting its potential utility in formulations aimed at reducing oxidative stress.
Research Findings
Q & A
Q. What are the optimal synthetic routes for preparing spiroxanthene-based esters like this compound?
The synthesis of spiroxanthene derivatives typically involves multi-step reactions, including cyclization and esterification. For example, fluoran analogs are synthesized via nucleophilic substitution or coupling reactions, as seen in the preparation of ODAF (N-octadecanoyl-aminofluorescein), which uses lipophilic modifications to enhance solubility in lipid nanoparticles . Key steps include:
- Spiro-ring formation : Acid-catalyzed cyclization of substituted phthalic anhydride derivatives.
- Esterification : Reacting the spiroxanthene core with activated benzoic acid derivatives (e.g., using NHS esters or thiol-reactive groups) .
- Purification : HPLC or column chromatography to isolate ≥90% purity, as validated for fluorescein-based probes .
Q. How can the structural integrity of this compound be validated post-synthesis?
Structural characterization relies on:
- Spectroscopic techniques :
- IR spectroscopy to confirm functional groups (e.g., C=O at ~1700 cm⁻¹, C-F stretching at ~1200 cm⁻¹) .
- NMR for aromatic proton environments (e.g., xanthene ring protons at δ 6.5–8.0 ppm) and substituent positioning .
Q. What are the key physicochemical properties influencing its application as a fluorescent probe?
- Fluorescence quantum yield : Dependent on substituents (e.g., electron-withdrawing -NO₂ and -F groups may reduce yield via quenching).
- Solubility : Methoxy and ester groups enhance lipophilicity, making it suitable for membrane studies .
- pKa : The spiro-lactone ring opening at alkaline pH (e.g., fluorescein pKa ~6.4) affects fluorescence intensity .
Advanced Research Questions
Q. How do the nitro and fluoro substituents impact the compound's reactivity in radical scavenging assays?
The -NO₂ group may act as an electron sink, stabilizing radical intermediates, while -F could alter hydrogen-bonding interactions. In ORAC assays, fluorescein derivatives undergo hydrogen atom transfer (HAT) with peroxyl radicals, with substituents modulating reaction kinetics. For example, electron-deficient groups like -NO₂ may accelerate radical quenching but reduce fluorescence lifetime . Comparative studies with unsubstituted analogs (e.g., fluorescein vs. 5-carboxyfluorescein) are recommended to isolate substituent effects .
Q. What experimental strategies can resolve contradictions in fluorescence data across different biological matrices?
Contradictions may arise from matrix-induced quenching or pH variability. Methodological solutions include:
- Matrix normalization : Use internal standards (e.g., ODAF in lipid nanoparticles) to correct for environmental interference .
- pH calibration : Pre-equilibrate the compound in buffers matching the experimental system (e.g., pH 7.4 for cytosol vs. pH 5.5 for lysosomes) .
- Time-resolved fluorescence : Discriminate between short-lived autofluorescence and probe-specific signals .
Q. How can this compound be functionalized for targeted delivery in cellular imaging?
- Azide-alkyne click chemistry : Attach targeting moieties (e.g., antibodies) via an azidopropyl spacer, as demonstrated for spiroxanthene-carboxamide derivatives .
- Lipid conjugation : Modify the ester group with long-chain fatty acids (e.g., ODAF’s octadecanamide) for incorporation into lipid nanoparticles .
- PEGylation : Improve aqueous stability by grafting polyethylene glycol to the xanthene ring .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction time for spiro-ring formation .
- Fluorescence Calibration : Validate against standard probes (e.g., uranine or rhodamine B) in parallel assays .
- Contradiction Mitigation : Employ orthogonal validation methods (e.g., ESR for radical activity alongside fluorescence) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
